molecular formula C16H17NO2S2 B2777708 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one CAS No. 1252378-99-6

1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one

Numéro de catalogue B2777708
Numéro CAS: 1252378-99-6
Poids moléculaire: 319.44
Clé InChI: LMFUXTMFBDEJSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one, also known as AZD9291, is a potent and selective third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) used in the treatment of non-small cell lung cancer (NSCLC). The chemical structure of AZD9291 comprises of a pyrimidine core with a methoxyethyl group, a phenylsulfanyl group, and a thiophen-2-yl group attached to it.

Mécanisme D'action

1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one selectively inhibits the EGFR T790M mutation while sparing wild-type EGFR, leading to tumor cell death. This mechanism of action results in a higher response rate and longer progression-free survival compared to first-generation EGFR TKIs.
Biochemical and Physiological Effects
1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been shown to inhibit tumor growth and induce tumor cell death in preclinical studies. In clinical trials, it has been shown to have a high response rate and prolonged progression-free survival in patients with NSCLC.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in lab experiments include its high selectivity and potency in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. However, the limitations of using 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one include its high cost and limited availability.

Orientations Futures

For 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one research include studying its efficacy in combination with other targeted therapies, exploring its potential in other EGFR-mutant cancers, and investigating its role in overcoming resistance to other targeted therapies. Additionally, further research is needed to understand the long-term safety and efficacy of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one in patients.
In conclusion, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one is a potent and selective third-generation EGFR TKI that has shown promising results in treating NSCLC. Its mechanism of action, safety profile, and efficacy make it a promising therapeutic option for patients with EGFR-mutant NSCLC. Further research is needed to fully understand its potential in treating other cancers and overcoming resistance to other targeted therapies.

Méthodes De Synthèse

The synthesis of 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one involves several steps starting with the synthesis of 2-chloro-4-nitropyrimidine, followed by the reaction with 2-methoxyethylamine to form 2-(2-methoxyethylamino)-4-nitropyrimidine. The intermediate is then reacted with thiophen-2-ylboronic acid and phenylsulfanyl chloride to obtain the final product, 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one.

Applications De Recherche Scientifique

1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has been extensively studied in preclinical and clinical trials for its efficacy in treating NSCLC. It has been shown to be highly effective in inhibiting the EGFR T790M mutation, which is a common mechanism of resistance to first-generation EGFR TKIs. 1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one has also demonstrated a favorable safety profile and has been well-tolerated in patients.

Propriétés

IUPAC Name

1-(2-methoxyethyl)-3-phenylsulfanyl-4-thiophen-2-ylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S2/c1-19-10-9-17-14(13-8-5-11-20-13)15(16(17)18)21-12-6-3-2-4-7-12/h2-8,11,14-15H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMFUXTMFBDEJSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(C(C1=O)SC2=CC=CC=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Methoxyethyl)-3-(phenylsulfanyl)-4-(thiophen-2-yl)azetidin-2-one

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.